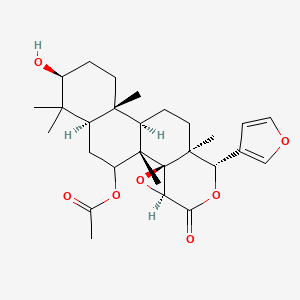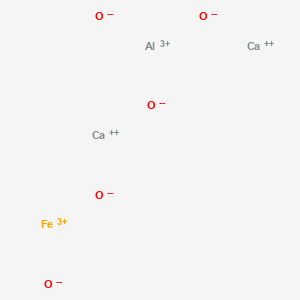
Indium(3+);trisulfate;nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) trisulfate nonahydrate is a chemical compound with the molecular formula of In2(SO4)3·9H2O. It is a water-soluble salt that is commonly used for various scientific experiments and research due to its unique properties and characteristics. It is a sulfate salt of the metal indium . As a solid, indium sulfate can be anhydrous, or take the form of a pentahydrate with five water molecules or a nonahydrate with nine molecules of water .
Synthesis Analysis
Indium(III) sulfate may be formed by the reaction of indium, its oxide, or its carbonate with sulfuric acid . An excess of strong acid is required, otherwise insoluble basic salts are formed .Molecular Structure Analysis
In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex .Chemical Reactions Analysis
The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known . The trivalent indium compounds are the most stable . The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal .Physical And Chemical Properties Analysis
Indium(III) sulfate has a molar mass of 517.81 g/mol . It appears as a white-gray odorless powder, hygroscopic, and forms monoclinic crystals . It is soluble in water (539.2 g/L at 20 °C) . It has a crystal structure that is monoclinic at room temperature and rhombohedral at other temperatures .Scientific Research Applications
Medical Applications
Indium(III) complexes are versatile species that emit Auger electrons, making them a choice for a wide range of medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .
Biological Applications
Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .
Synthesis of Complexes
Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) are discussed . Also, the methods for synthesizing indium(III) complexes having other ligands are highlighted .
Anticancer Applications
Indium(III) complexes have potential applications in anticancer treatments . Their effectiveness in this field is currently under investigation .
Bioimaging Applications
Indium(III) complexes are used in bioimaging due to their ability to emit Auger electrons . This makes them useful in a variety of imaging techniques .
Radiopharmaceutical Applications
Indium(III) complexes have potential applications in radiopharmaceuticals . Their properties make them suitable for use in a variety of radiopharmaceutical treatments .
Mechanism of Action
Target of Action
Indium(3+);trisulfate;nonahydrate, also known as Indium (III) sulfate, is a sulfate salt of the metal indium . It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal
Mode of Action
In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex . The proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution and can be over a half . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second, so that NMR cannot detect the difference that results from a complexed and noncomplexed indium ion .
Safety and Hazards
properties
IUPAC Name |
indium(3+);trisulfate;nonahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXYTSLMFRMIQ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18In2O21S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium(3+);trisulfate;nonahydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

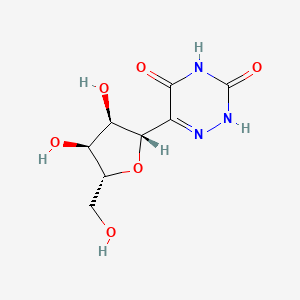
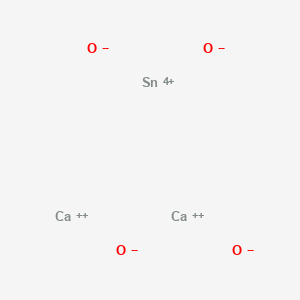
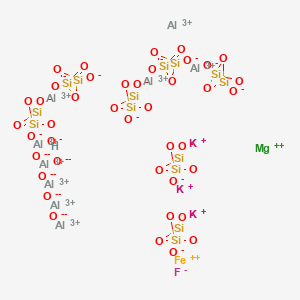
![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)
